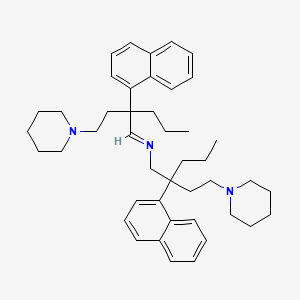
1,1'-(delta,delta'-Nitriloditetramethylene)bis(gamma-(1-naphthyl)-gamma-propylpiperidine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(naphthalen-1-yl)-n-{(1e)-2-(naphthalen-1-yl)-2-[2-(piperidin-1-yl)ethyl]pentylidene}-2-[2-(piperidin-1-yl)ethyl]pentan-1-amine” is a synthetic organic compound characterized by its complex structure, which includes naphthalene and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(naphthalen-1-yl)-n-{(1e)-2-(naphthalen-1-yl)-2-[2-(piperidin-1-yl)ethyl]pentylidene}-2-[2-(piperidin-1-yl)ethyl]pentan-1-amine” likely involves multiple steps, including the formation of the naphthalene and piperidine derivatives, followed by their coupling through a series of condensation and substitution reactions. Typical reaction conditions may include the use of organic solvents, catalysts, and controlled temperatures to facilitate the desired transformations.
Industrial Production Methods
Industrial production of such complex compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, automated synthesis, and the use of advanced catalytic systems may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Condensation: Combination of two molecules with the loss of a small molecule, such as water.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential pharmacological properties, including its ability to interact with specific biological targets.
Industry
In industry, it may find applications in the development of new materials, such as polymers or advanced composites, due to its unique structural features.
Mechanism of Action
The mechanism of action of “2-(naphthalen-1-yl)-n-{(1e)-2-(naphthalen-1-yl)-2-[2-(piperidin-1-yl)ethyl]pentylidene}-2-[2-(piperidin-1-yl)ethyl]pentan-1-amine” would depend on its specific interactions with molecular targets. These interactions may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other naphthalene derivatives or piperidine-containing molecules, such as:
- 1-(naphthalen-1-yl)-2-(piperidin-1-yl)ethanone
- 2-(naphthalen-1-yl)-1-(piperidin-1-yl)ethanol
Uniqueness
The uniqueness of “2-(naphthalen-1-yl)-n-{(1e)-2-(naphthalen-1-yl)-2-[2-(piperidin-1-yl)ethyl]pentylidene}-2-[2-(piperidin-1-yl)ethyl]pentan-1-amine” lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
33310-61-1 |
|---|---|
Molecular Formula |
C44H59N3 |
Molecular Weight |
630.0 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-[2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)pentyl]-2-(2-piperidin-1-ylethyl)pentan-1-imine |
InChI |
InChI=1S/C44H59N3/c1-3-25-43(27-33-46-29-11-5-12-30-46,41-23-15-19-37-17-7-9-21-39(37)41)35-45-36-44(26-4-2,28-34-47-31-13-6-14-32-47)42-24-16-20-38-18-8-10-22-40(38)42/h7-10,15-24,35H,3-6,11-14,25-34,36H2,1-2H3 |
InChI Key |
SKOLWUSSWJHPOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCN1CCCCC1)(CN=CC(CCC)(CCN2CCCCC2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















